2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile
Overview
Description
2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile is a useful research compound. Its molecular formula is C10H5F3N2S and its molecular weight is 242.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclocondensation and Synthesis of Heterocycles
Cyclocondensation reactions involving methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles result in the formation of trifluoromethyl-containing dihydro-4-ones and dihydro-6H-imidazo[2,1-b]thiazol-5-ones, highlighting the utility of trifluoromethyl groups in synthesizing heterocyclic compounds with potential biological activities (Sokolov, Aksinenko, & Martynov, 2014).
Development of Selective Androgen Receptor Modulators
The scalable Nenitzescu synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in developing selective androgen receptor modulators, underscores the significance of trifluoromethylated compounds in medicinal chemistry (Boros, Kaldor, & Turnbull, 2011).
Synthesis of Novel Triazolo-Benzothiazoles
The synthesis of novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles from o-methylaniline showcases the adaptability of benzothiazole derivatives in creating compounds with potential for further chemical modification and study in various fields of chemistry (Dong, Quan, Chai, & Mao, 2002).
Antioxidant and Antimicrobial Activities
The synthesis and evaluation of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives for their antioxidant and antimicrobial activities demonstrate the biological relevance of trifluoromethylated benzothiazoles and related compounds in pharmaceutical research (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
Domino Reactions and Functionalized Heterocycles
The use of domino reactions for the synthesis of functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans illustrates the complex chemical transformations possible with trifluoromethylated compounds, enabling the creation of diverse and potentially bioactive molecules (Korotaev, Barkov, & Sosnovskikh, 2013).
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2S/c1-5-15-8-3-7(10(11,12)13)6(4-14)2-9(8)16-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGPATUPJQLKNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C(=C2)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901200133 | |
Record name | 2-Methyl-5-(trifluoromethyl)-6-benzothiazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901200133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190198-32-3 | |
Record name | 2-Methyl-5-(trifluoromethyl)-6-benzothiazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-(trifluoromethyl)-6-benzothiazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901200133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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